![molecular formula C17H16N2O2 B1317784 N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine CAS No. 944897-10-3](/img/structure/B1317784.png)
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine
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Description
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine, also known as BIMT-17, is a synthetic molecule derived from the indole nucleus. It is a potent and selective agonist of the sigma-1 receptor (S1R), a unique and important target for drug discovery in the field of neuroscience. BIMT-17 has been studied extensively in the last decade, and its potential applications in the laboratory and clinical settings have been explored.
Scientific Research Applications
Comprehensive Analysis of N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine Applications
The compound N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine, also known as N-((1H-Indol-4-yl)methyl)-1-(benzo[d][1,3]dioxol-5-yl)methanamine, is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential applications across different fields, each with its own dedicated section.
Synthesis of Heterocyclic Compounds: Indole and benzodioxole moieties are significant in the synthesis of heterocyclic compounds due to their biological and pharmaceutical activities. The compound could be used in multicomponent reactions to design polycyclic structures, potentially leading to new heterocycles with chemical and biomedical relevance .
Fischer Indole Synthesis: The Fischer Indole Synthesis is a process that converts aryl hydrazones to indoles, often requiring elevated temperatures and acids. Enhancements to this method could involve the use of our subject compound as a substrate for a milder conversion .
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1H-indol-4-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-2-13(14-6-7-19-15(14)3-1)10-18-9-12-4-5-16-17(8-12)21-11-20-16/h1-8,18-19H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLFCHOLSNKEEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=C4C=CNC4=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208546 |
Source
|
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)-N-(1H-indol-4-ylmethyl)amine | |
CAS RN |
944897-10-3 |
Source
|
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944897-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-4-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801208546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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